ATC0175

Description

Systematic Nomenclature and Molecular Formula

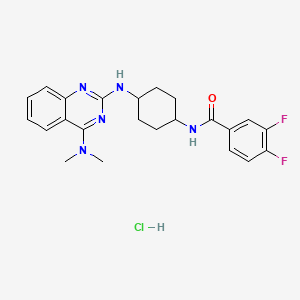

ATC 0175 hydrochloride is systematically named N-((1s,4s)-4-((4-(dimethylamino)quinazolin-2-yl)amino)cyclohexyl)-3,4-difluorobenzamide hydrochloride . Its molecular formula is C23H25F2N5O·HCl , with a molecular weight of 461.94 g/mol . The structure features a quinazoline core substituted with dimethylamino and cyclohexyl groups, a difluorobenzamide moiety, and a hydrochloride counterion (Figure 1).

| Property | Value |

|---|---|

| Molecular Formula | C23H25F2N5O·HCl |

| Molecular Weight | 461.94 g/mol |

| CAS Registry Number | 510733-97-8 |

| InChI Key | HUUPKFUYSQNNLO-UHFFFAOYSA-N |

| SMILES | FC1=CC(C(N[C@H]2CCC@HNC3=NC4=CC=CC=C4C(N(C)C)=N3)=O)=CC=C1F.Cl |

Crystallographic Analysis and Stereochemical Configuration

The compound exhibits cis-4-substituted cyclohexyl stereochemistry , confirmed by the (1s,4s) designation in its IUPAC name. While X-ray crystallographic data for ATC 0175 hydrochloride itself are not publicly available, structural analogs and computational modeling suggest a rigid conformation due to intramolecular hydrogen bonding between the quinazoline and benzamide groups. The cyclohexyl ring adopts a chair conformation, optimizing steric interactions.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

- 1H NMR : Expected signals include aromatic protons (δ 7.0–8.5 ppm), dimethylamino singlet (δ 3.0–3.2 ppm), and cyclohexyl protons (δ 1.5–2.5 ppm).

- 13C NMR : Quinazoline carbons (δ 150–160 ppm), benzamide carbonyl (δ 165–170 ppm), and fluorinated aromatic carbons (δ 115–125 ppm).

Infrared (IR) Spectroscopy :

Mass Spectrometry :

- ESI-MS shows a molecular ion peak at m/z 462.94 [M+H]+ , consistent with the molecular weight.

- Fragmentation patterns include loss of HCl (Δm/z 36.46) and cleavage of the quinazoline-cyclohexyl bond.

Thermodynamic Properties and Solubility Profiling

| Property | Value |

|---|---|

| Solubility in DMSO | 100 mM |

| Solubility in Ethanol | 25 mM |

| Storage Temperature | -20°C to +4°C |

| Purity (HPLC) | ≥98% |

ATC 0175 hydrochloride is hygroscopic , requiring storage under inert conditions. Its solubility profile favors polar aprotic solvents, with limited solubility in aqueous buffers (≤1 mg/mL). Differential Scanning Calorimetry (DSC) data indicate a glass transition temperature (Tg) near 120°C , reflecting its crystalline stability.

Properties

IUPAC Name |

N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F2N5O.ClH/c1-30(2)21-17-5-3-4-6-20(17)28-23(29-21)27-16-10-8-15(9-11-16)26-22(31)14-7-12-18(24)19(25)13-14;/h3-7,12-13,15-16H,8-11H2,1-2H3,(H,26,31)(H,27,28,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUPKFUYSQNNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC2=CC=CC=C21)NC3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClF2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101028549 | |

| Record name | Benzamide, N-(cis-4-((4-(dimethylamino)-2-quinazolinyl)amino)cyclohexyl)-3,4-difluoro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510733-97-8 | |

| Record name | ATC-0175 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510733978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(cis-4-((4-(dimethylamino)-2-quinazolinyl)amino)cyclohexyl)-3,4-difluoro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATC 0175 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATC-0175 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4359628TE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Stereochemical Control

Achieving >99% cis selectivity in the cyclohexylamine intermediate requires:

- Catalytic asymmetric synthesis : Use of chiral auxiliaries or catalysts (e.g., Rhodium with DuPhos ligands) during hydrogenation of the cyclohexenyl precursor.

- Crystallization-induced dynamic resolution : Selective crystallization of the cis isomer from a racemic mixture using chiral resolving agents.

Impurity Profiling

Common impurities identified during scale-up include:

- Des-fluoro analogs : Resulting from incomplete fluorination during benzamide synthesis.

- Trans-cyclohexyl isomers : Formed due to epimerization under acidic conditions. Mitigated by maintaining pH > 4 during salt formation.

Scale-Up and Industrial Feasibility

A hypothetical pilot-scale process would involve:

- Continuous flow chemistry : For the quinazoline cyclocondensation step to enhance heat transfer and reduce reaction time.

- Design of Experiments (DoE) : To optimize parameters such as temperature (−10°C to 25°C), HCl stoichiometry (1.0–1.2 equivalents), and solvent ratio (acetonitrile/water 9:1 to 7:3).

- In-line analytics : PAT (Process Analytical Technology) tools like FTIR and Raman spectroscopy for real-time monitoring of intermediate conversions.

Chemical Reactions Analysis

ATC0175 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: This compound can undergo substitution reactions, particularly at the quinazoline ring and the cyclohexylamine moiety.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ATC0175 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of melanin-concentrating hormone receptor antagonists.

Biology: The compound is used to investigate the role of MCH1R in various physiological processes, including stress and emotion regulation.

Medicine: this compound has shown potential in the treatment of depression and anxiety, making it a valuable compound for pharmacological research.

Industry: The compound is used in the development of new therapeutic agents targeting MCH1R

Mechanism of Action

ATC0175 exerts its effects by selectively binding to and antagonizing the melanin-concentrating hormone receptor 1 (MCH1R). This receptor is involved in the regulation of stress and emotion. By blocking MCH1R, this compound reduces the physiological effects of melanin-concentrating hormone, leading to anxiolytic and antidepressant effects. The compound also has affinities for 5-HT2B and 5-HT1A receptors, which may contribute to its overall pharmacological profile .

Comparison with Similar Compounds

TC-MCH 7c

- Mechanism : Highly selective MCH1R antagonist with oral bioavailability and blood-brain barrier penetration.

- Therapeutic Implications : Primarily used to study feeding behavior and anxiety; less explored for depression compared to ATC 0175 hydrochloride.

SNAP 94847 Hydrochloride

- Mechanism : Competitive MCH1R antagonist with moderate potency (IC₅₀ ~50–100 nM).

- Key Data: Reduces food intake in satiated rats but shows weaker efficacy in depression-related paradigms compared to ATC 0175 hydrochloride.

MCHR1 Antagonist 2

- Mechanism : Structurally distinct MCH1R antagonist with uncharacterized serotonin receptor interactions.

- Key Data : Effective in reversing MCH-induced hyperphagia but lacks documented antidepressant effects in vivo .

Serotonin Receptor-Targeting Compounds

(S)-2-(Chloro-5-Fluoro-Indol-1-yl)-1-Methylethylamine (5-HT2C Agonist)

Fluoxetine

- Mechanism : SSRI with primary action on serotonin reuptake inhibition.

- Key Data : Less potent than ATC 0175 hydrochloride in reducing compulsive behaviors (e.g., schedule-induced polydipsia) and shows delayed onset of therapeutic effects. Fluoxetine lacks direct MCH1R modulation, which may explain its inferior efficacy in certain preclinical models .

Data Tables

Table 1: Receptor Affinity Profiles

*Data inferred from preclinical descriptions .

Table 2: In Vivo Efficacy in Depression/Anxiety Models

| Compound | Marble-Burying Test (Mouse) | Olfactory Bulbectomy Model (Rat) | Schedule-Induced Polydipsia (Rat) |

|---|---|---|---|

| ATC 0175 Hydrochloride | Significant reduction* | Not tested | Not tested |

| 5-HT2C Agonist | 80% reduction | Active | 60% reduction |

| Fluoxetine | 40% reduction | Weak activity | 30% reduction |

*Based on analogous behavioral assays .

Research Findings and Implications

ATC 0175 hydrochloride’s dual activity at MCH1R and serotonin receptors positions it uniquely among antidepressants. Its MCH1R antagonism may counteract stress-induced hypothalamic-pituitary-adrenal axis dysregulation, while 5-HT2B/1A modulation could enhance synaptic serotonin availability. This dual mechanism may explain its superior efficacy in acute anxiety models compared to TC-MCH 7c and faster onset relative to fluoxetine . Further studies are needed to evaluate long-term tolerability .

Biological Activity

ATC 0175 hydrochloride, a selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1), has garnered attention for its potential therapeutic effects in treating anxiety and depression. This compound exhibits a unique mechanism of action, making it a valuable candidate for research in neuropsychiatric disorders. This article delves into its biological activity, pharmacological profile, and relevant case studies.

- Chemical Name : N-[cis-4-[[4-(Dimethylamino)-2-quinazolinyl]amino]cyclohexyl]-3,4-difluorobenzamide hydrochloride

- CAS Number : 510733-97-8

- Purity : ≥98%

ATC 0175 hydrochloride acts primarily as a non-peptide antagonist at the MCH1 receptor, demonstrating high affinity with an IC50 value of 13.5 nM . It shows minimal interaction with the MCH2 receptor (IC50 > 10,000 nM), indicating its selectivity for MCH1. The compound also interacts with serotonin receptors, specifically:

- 5-HT2B : IC50 = 9.66 nM

- 5-HT1A : IC50 = 16.9 nM

These interactions suggest that ATC 0175 may influence mood regulation and anxiety through multiple pathways, including the modulation of serotonergic signaling.

Anxiolytic and Antidepressant Effects

Research indicates that ATC 0175 hydrochloride exhibits significant anxiolytic and antidepressant activities in various animal models. The following table summarizes key findings from animal studies:

Pharmacokinetics and ADME Profile

ATC 0175 demonstrates favorable pharmacokinetic properties:

- Oral Bioavailability : Reasonable absorption when administered orally.

- Brain Penetration : Effective central nervous system penetration allows for potential therapeutic effects on mood disorders.

- Safety Profile : Studies show no significant impact on spontaneous locomotor activity or rotarod performance, suggesting a low risk of sedative side effects commonly associated with other anxiolytics .

Case Studies and Research Findings

In a series of studies assessing the efficacy of ATC 0175:

- Chaki et al. (2005) highlighted its potential in treating anxiety and depression without the sedative effects typical of many current medications .

- Subsequent studies reinforced these findings, showing that ATC 0175 effectively increased swimming performance in the forced swimming test without altering climbing behavior, differentiating it from selective serotonin reuptake inhibitors (SSRIs) .

Q & A

Q. What are the primary pharmacological targets of ATC 0175 hydrochloride, and how do its binding affinities influence experimental design?

ATC 0175 hydrochloride exhibits potent antagonism at melanin-concentrating hormone receptor 1 (MCH1R; IC50 = 13.5 nM) and moderate activity at serotonin receptors (5-HT2B: IC50 = 9.66 nM; 5-HT1A: IC50 = 16.9 nM). Researchers must prioritize receptor selectivity assays to distinguish its effects on overlapping pathways. For example, radioligand binding assays with MCH1R and 5-HT receptor subtypes should include competitive inhibition controls to validate specificity . Dose-response curves should account for cross-reactivity thresholds (e.g., MCH2R IC50 >10,000 nM) to avoid misinterpretation of off-target effects.

Q. Which animal models are validated for studying the antidepressant and anxiolytic effects of ATC 0175 hydrochloride?

Preclinical studies commonly use the forced swim test (FST) and elevated plus maze (EPM) to evaluate antidepressant and anxiolytic activity, respectively. To ensure reproducibility, experimental protocols should standardize dosing intervals (e.g., acute vs. chronic administration), animal strains, and environmental stressors. For example, chronic mild stress (CMS) models in rodents align with ATC 0175’s proposed mechanisms in mood regulation. Include positive controls (e.g., fluoxetine for FST) and blinded scoring to mitigate bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor affinity data between in vitro and in vivo studies for ATC 0175 hydrochloride?

Discrepancies may arise due to differences in assay conditions (e.g., cell membrane composition) or pharmacokinetic factors (e.g., blood-brain barrier penetration). To address this:

- Conduct parallel in vitro assays using transfected cell lines (e.g., HEK293 for MCH1R) and ex vivo brain tissue binding studies.

- Validate in vivo exposure via LC-MS/MS to correlate plasma/brain concentrations with behavioral outcomes.

- Apply statistical tools like Bland-Altman analysis to quantify agreement between datasets .

Q. What methodological considerations are critical for optimizing ATC 0175 hydrochloride’s pharmacokinetic profile in cross-species studies?

Key steps include:

- Metabolic stability assays : Use liver microsomes from target species (e.g., human, rat) to predict clearance rates.

- Plasma protein binding : Equilibrium dialysis or ultrafiltration to assess free drug fractions.

- Allometric scaling : Adjust doses based on species-specific differences in body surface area and metabolic rates.

- Bioanalytical validation : Ensure sensitivity (LOQ ≤1 ng/mL) and specificity for parent compound vs. metabolites .

Q. How can researchers validate the specificity of ATC 0175 hydrochloride in complex systems with overlapping GPCR pathways?

Employ orthogonal approaches:

- Knockout/knockdown models : Use CRISPR-Cas9-edited MCH1R−/− animals to isolate receptor-specific effects.

- Pathway enrichment analysis : RNA-seq or phosphoproteomics to identify downstream signaling nodes (e.g., ERK1/2, cAMP).

- Functional selectivity assays : Compare biased agonism/antagonism profiles across β-arrestin recruitment vs. G-protein activation .

Q. What strategies mitigate variability in behavioral data when testing ATC 0175 hydrochloride in anxiety models?

- Environmental controls : Standardize light/dark cycles, noise levels, and handling procedures.

- Cohort stratification : Pre-screen animals for baseline anxiety-like behavior using open-field tests.

- Automated tracking systems : Use EthoVision or similar software to reduce observer-dependent variability .

Data Interpretation & Reproducibility

Q. How should researchers address conflicting results between in vitro receptor binding and in vivo efficacy studies?

- Dose-response alignment : Ensure in vitro IC50 values align with achievable plasma concentrations in vivo.

- Temporal resolution : Compare time-matched pharmacodynamic (PD) and pharmacokinetic (PK) data.

- Mechanistic redundancy : Use pathway-specific inhibitors (e.g., 5-HT2B antagonists) to dissect contributions from secondary targets .

Q. What validation criteria are essential for cross-species extrapolation of ATC 0175 hydrochloride’s therapeutic potential?

- Receptor homology : Confirm ≥85% sequence identity for MCH1R across species.

- Functional equivalence : Compare ligand-induced signaling (e.g., calcium flux) in human vs. rodent receptors.

- Translational biomarkers : Identify conserved biomarkers (e.g., plasma cortisol for stress response) to bridge preclinical and clinical outcomes .

Experimental Design & Reporting

Q. How can researchers enhance the rigor of ATC 0175 hydrochloride’s dose-ranging studies?

- Power analysis : Calculate sample sizes using pilot data to detect ≥30% effect sizes (α=0.05, β=0.2).

- Dose selection : Use logarithmic spacing (e.g., 0.3, 1, 3, 10 mg/kg) to capture full dose-response relationships.

- Negative controls : Include vehicle and inactive enantiomers to rule out formulation artifacts .

Q. What are best practices for reporting ATC 0175 hydrochloride’s receptor binding data to ensure reproducibility?

- Detailed assay conditions : Specify buffer composition (e.g., Tris-HCl pH 7.4), temperature, and incubation times.

- Radioligand validation : Provide purity and specific activity of [³H]-labeled competitors.

- Data normalization : Express results as % inhibition relative to vehicle and nonspecific binding controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.